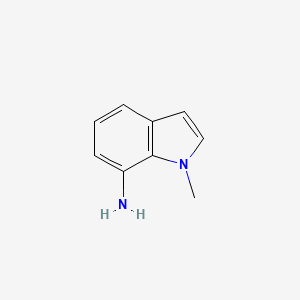

1-methyl-1H-indol-7-amine

Overview

Description

“1-methyl-1H-indol-7-amine” is a chemical compound that belongs to the class of organic compounds known as indoles . It is also referred to as "N-methyl-1H-indol-7-amine hydrochloride" .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .Scientific Research Applications

Synthesis and Structural Evaluation : Lovel Kukuljan, K. Kranjc, and F. Perdih (2016) focused on the synthesis and structural evaluation of indole and gramine derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one. Their research highlights the complex structures and bonding patterns of these molecules, revealing their potential in detailed molecular studies and applications in material science (Kukuljan et al., 2016).

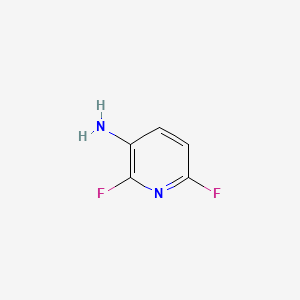

Binding Properties of Amide-based Anion Receptors : Tomasz G. Zieliński, P. Dydio, and J. Jurczak (2008) explored the use of indole-7-amine as an alternative to aniline in constructing amide-based anion receptors. This study suggests that indolamine can significantly enhance anion binding, pointing to its potential in developing novel receptor molecules for biochemical applications (Zieliński et al., 2008).

Synthesis of Conformationally Constrained Tryptophan Derivatives : Research by D. Horwell, Paul D. Nichols, G. Ratcliffe, and E. Roberts (1994) involved the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These compounds, designed to limit conformational flexibility, demonstrate the importance of 1-methyl-1H-indol-7-amine derivatives in studying protein structures and functions (Horwell et al., 1994).

Catalytic Amination Procedures : Ferdinand S. Melkonyan, A. Karchava, and M. A. Yurovskaya (2008) reported on the synthesis of N-alkylated and N-arylated derivatives of methyl 1 H-indole-3-carboxylate via Ullmann-type intramolecular arylamination. This study emphasizes the utility of this compound in catalytic processes, contributing to the field of organic synthesis (Melkonyan et al., 2008).

Antiproliferative Activity in Cancer Research : N. M. Fawzy, Hanaa M. Roaiah, Enas M. Awad, J. Wietrzyk, M. Milczarek, and A. Soliman (2018) synthesized new indole derivatives with significant in-vitro antiproliferative activity against human breast cancer cell lines. This highlights the potential of this compound derivatives in developing new anticancer agents (Fawzy et al., 2018).

Mechanism of Action

Target of Action

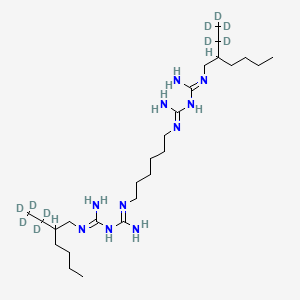

1-Methyl-1H-indol-7-amine, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

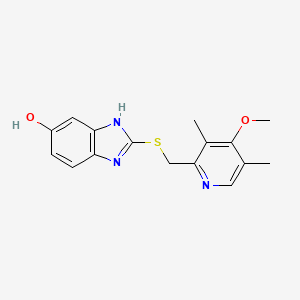

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The interaction between the host and the gut microbiota widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indol-7-amine, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable compound for developing new useful derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives, including this compound, play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It interacts with enzymes and cofactors in this metabolic pathway .

Transport and Distribution

It is expected to interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is expected to be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name |

1-methylindol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRIGWFONQYMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312199 | |

| Record name | 1-Methyl-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-54-3 | |

| Record name | 1-Methyl-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102308-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)